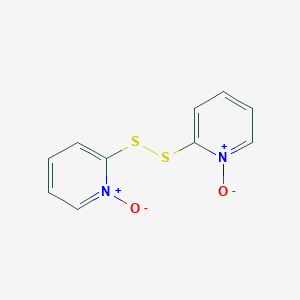
Dipyrithion
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dipyrithion hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Hemmung wichtiger Enzyme und Stoffwechselwege in mikrobiellen Zellen. Es hemmt die Hochregulierung von Stickstoffmonoxid-Synthase- und Cyclooxygenase-2-Proteinen, die für das Überleben und die Proliferation von Bakterien und Pilzen entscheidend sind . In Krebszellen induziert this compound Apoptose durch Aktivierung von Caspase-Signalwegen und Induktion von Zellzyklusarrest .
Wirkmechanismus
Target of Action
Dipyrithione is a bactericidal and fungicidal agent . It primarily targets fungi, such as Malassezia globosa and M. restricta, which are known to cause dandruff . In addition, it has been shown to have cytotoxic and potent broad-spectrum antitumor activity .
Mode of Action
Dipyrithione acts as a fungicidal agent . Fungicides are substances that kill or inhibit the growth of fungi . Dipyrithione has been shown to inhibit the up-regulation of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels in cells .
Biochemical Pathways
Dipyrithione affects several biochemical pathways. It induces cell-cycle arrest and apoptosis in cancer cell lines . During apoptosis, cytochrome c, a component of the mitochondrial electron transfer chain, releases from mitochondria to the cytosol, and binds to Apaf-1, a cytosolic protein, forming the Apaf-1/cytochrome c complex . This complex then oligomerizes and forms apoptosomes by recruiting multiple procaspase-9 molecules, and then cleaving and activating downstream apoptosis effectors such as caspase-3, and PARP .
Pharmacokinetics
It’s known that dipyrithione is used topically, such as in anti-dandruff shampoos .
Result of Action
The primary result of Dipyrithione’s action is the elimination of dandruff from the scalp, which is caused by various types of fungi . In addition, it has been shown to have cytotoxic effects, inducing cell-cycle arrest and apoptosis in cancer cell lines . This suggests its potential as the basis of an anticancer drug .
Action Environment
Dipyrithione is commonly used in environments such as the scalp where it acts against dandruff-causing fungi . It was also formulated as Crimanex anti-dandruff shampoo . .
Biochemische Analyse
Biochemical Properties
Dipyrithione has been found to exhibit anti-proliferative activity . It induces apoptosis and cell cycle arrest in the G1 phase
Cellular Effects
Dipyrithione has been shown to inhibit the proliferation of various cancer cell lines . It induces cell-cycle arrest and apoptosis, leading to cell death
Molecular Mechanism
The molecular mechanism of Dipyrithione’s action involves inducing apoptosis and cell cycle arrest . It is believed to interact with various biomolecules, possibly leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
It has been observed that Dipyrithione exhibits fast UV degradation, transmetalation, and ligand substitution
Dosage Effects in Animal Models
The effects of different dosages of Dipyrithione in animal models have not been extensively studied. It has been shown to inhibit tumor growth in a mouse model
Metabolic Pathways
It is known to exhibit fast UV degradation, transmetalation, and ligand substitution
Vorbereitungsmethoden
Dipyrithione can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloropyridine N-oxide with sodium sulfide, followed by oxidation . The reaction conditions typically require a controlled environment to ensure the proper formation of the disulfide bond. Industrial production methods often involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Dipyrithion unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Disulfidbindung brechen und zur Bildung von Pyridinderivaten führen.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen die Pyridinringe modifiziert werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Dipyrithion ähnelt anderen Pyrithion-Derivaten, wie Pyrithion und Zinkpyrithion. Es ist einzigartig durch seine Disulfidbindung, die seine antimikrobiellen und antimykotischen Eigenschaften verstärkt . Weitere ähnliche Verbindungen umfassen:
Zinkpyrithion: Ein Koordinationskomplex mit Zink, der häufig in Antifouling-Anstrichen und als antimikrobielles Mittel in Körperpflegeprodukten verwendet wird.
Die einzigartige Struktur und die Eigenschaften von this compound machen es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen.
Eigenschaften
IUPAC Name |
1-oxido-2-[(1-oxidopyridin-1-ium-2-yl)disulfanyl]pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S2/c13-11-7-3-1-5-9(11)15-16-10-6-2-4-8-12(10)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDBTKPXEJDTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SSC2=CC=CC=[N+]2[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041897 | |
| Record name | Dipyrithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This drug is a fungicidal agent. Fungicide, also called antimycotic, any toxic substance used to kill or inhibit the growth of fungi. | |
| Record name | Dipyrithione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3696-28-4 | |
| Record name | Dipyrithione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3696-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipyrithione [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipyrithione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dipyrithione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dipyrithione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2,2'-dithiobis-, 1,1'-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipyrithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipyrithione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPYRITHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L87N86R9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




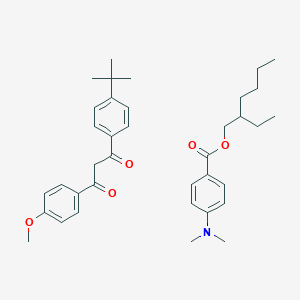

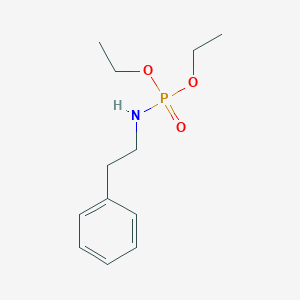
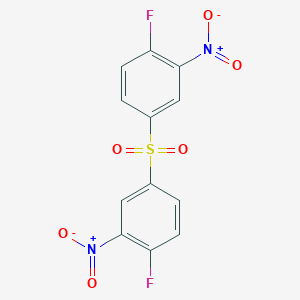
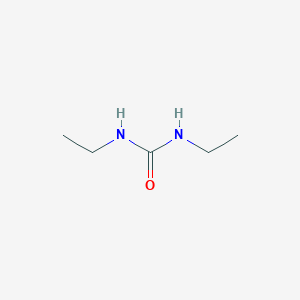

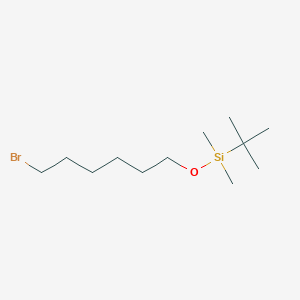
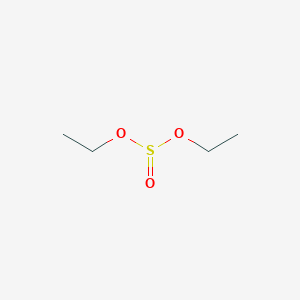
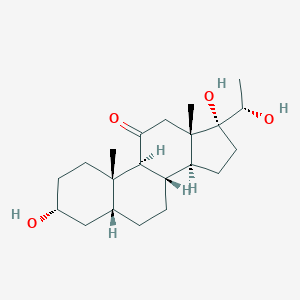
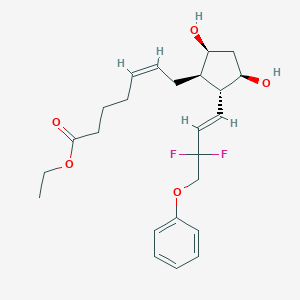
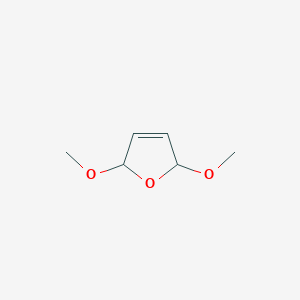
![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
